molecular formula C6H6N2O2 B188573 6-Aminopyridine-2-carboxylic acid CAS No. 23628-31-1

6-Aminopyridine-2-carboxylic acid

Cat. No. B188573
CAS RN: 23628-31-1
M. Wt: 138.12 g/mol
InChI Key: NMCKJFCJIHCHIS-UHFFFAOYSA-N
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Description

6-Aminopyridine-2-carboxylic acid is an important raw material in organic synthesis, agricultural fields, and in dyestuffs . It is also used as a reagent in the preparation of pharmaceuticals, such as ghrelin receptor antagonists .


Synthesis Analysis

The synthesis of this compound involves heating a suspension of 2-acetylaminopyridine-6-carboxylic acid in 2.5 N NaOH at 80° C for 1.5 hours under a nitrogen atmosphere . The resulting solution is cooled and acidified with cold 3N HCl. The precipitate obtained is filtered and washed successively with water and acetonitrile .


Chemical Reactions Analysis

This compound is used as a reagent in the preparation of pharmaceuticals, such as ghrelin receptor antagonists . It is also used in the synthesis of SHAPE reagents .


Physical And Chemical Properties Analysis

This compound is a pale cream powder . It is soluble in hot water . Its empirical formula is C6H6N2O2 and its formula weight is 138.12 .

Scientific Research Applications

  • 6-Aminopyridine-2-carboxylic acid has been synthesized through electrocatalytic carboxylation, demonstrating its potential in electrochemical procedures and ionic liquid applications (Feng, Huang, Liu, & Wang, 2010).

  • Its structural cores, like 2-Aminopyridines, are significant in bioactive natural products and medicinally important compounds, indicating its relevance in synthetic chemistry and pharmaceuticals (Bolliger, Oberholzer, & Frech, 2011).

  • The molecular structure and dynamics of related compounds, such as 2-aminopyridine-3-carboxylic acid, have been extensively studied, highlighting its importance in chemical physics and molecular characterization (Pawlukojć, Starosta, Leciejewicz, Natkaniec, & Nowak, 2007).

  • It has applications in material science and biochemistry, particularly as a component in spin-labeled amino acids, indicating its use in biochemical studies and imaging techniques (Toniolo, Crisma, & Formaggio, 1998).

  • In crystal chemistry, it's involved in the formation of diverse crystalline solids and supramolecular structures, suggesting its utility in the study of molecular interactions and solid-state chemistry (Draguta, Fonari, Bejagam, Storms, Lindline, & Timofeeva, 2016).

  • Its derivatives, like 2-acetaminopyridine, are effective in cocrystallization, indicating potential applications in crystal engineering and design (Aakeröy, Hussain, & Desper, 2006).

  • It is used in organic chemistry for the synthesis of various aromatic compounds, demonstrating its versatility in synthetic methodologies (Culf, Čuperlović-Culf, Ouellette, & Decken, 2015).

  • This compound is also involved in the synthesis of heavily substituted 2-aminopyridines, useful in pharmaceuticals and organic synthesis (Teague, 2008).

  • It's foundational in the synthesis of mono-, bis-, and tris-tridentate ligands, indicating its role in the development of complexation agents for cations, particularly in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

  • Its structural properties and interaction with carboxylic acids are significant in crystal growth and design, underlining its role in supramolecular chemistry (Bis & Zaworotko, 2005).

Safety and Hazards

6-Aminopyridine-2-carboxylic acid is harmful if swallowed and causes serious eye irritation . It may also cause skin and respiratory irritation . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye and face protection .

Biochemical Analysis

properties

IUPAC Name

6-aminopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCKJFCJIHCHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326004
Record name 6-Aminopyridine-2-carboxylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23628-31-1
Record name 6-Aminopyridine-2-carboxylic acid
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Record name 23628-31-1
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Record name 6-Aminopyridine-2-carboxylic acid
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Record name 6-Aminopyridine-2-carboxylic acid
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Record name 6-AMINOPYRIDINE-2-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 ml) was heated at 80° C. for 1.5 hours, under nitrogen atmosphere. The resulting solution was cooled and acidified with cold 3N HCl. The precipitate obtained was filtered, washed successively with water and acetonitrile. The resulting white solid was dried under vacuum to afford 2-aminopyridine-6-carboxylic acid (2.4 g, 76% yield). 1H-NMR (DMSO-d6) δ 7.57 (t, 1H, J=8.1 Hz), 7.14 (d, 1H, J=7.2 Hz), 6.67 (1H, J=8.1 Hz), 6.51 (br, 2H); FAB MS m/z 139 (M+H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
36.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-Aminopyridine-2-carboxylic acid improve the photocatalytic activity of graphitic carbon nitride?

A: this compound (APy) enhances the photocatalytic activity of graphitic carbon nitride (g-C3N4) through two primary mechanisms []:

    Q2: What is the impact of this compound on the hydrogen evolution rate of the modified graphitic carbon nitride?

    A: The research demonstrates that incorporating APy into the g-C3N4 structure dramatically improves its photocatalytic hydrogen evolution rate. The optimized composite material, UCN-APy, achieves a hydrogen evolution rate of 133.2 μmol/h []. This rate is nearly five times higher than that of unmodified g-C3N4, highlighting the significant impact of APy on boosting the photocatalytic performance. This improvement is attributed to the combined effects of enhanced visible light absorption and improved charge separation facilitated by APy.

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